Ethylene-d4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37164-19-5 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37164-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Ethylene D4 Diamine
Advanced Synthetic Routes for Deuterated Ethylenediamine (B42938)
The synthesis of Ethylene-d4-diamine and its derivatives can be achieved through several advanced routes, including deuterium (B1214612) exchange reactions and targeted synthesis of specific isotopic regiomers.
Deuterium Exchange Reactions in Diamine Synthesis
Deuterium exchange reactions represent a powerful method for introducing deuterium into molecules. These reactions often utilize a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions. nih.govcapes.gov.br For instance, palladium-on-carbon (Pd/C) has been shown to catalyze the hydrogen-deuterium (H-D) exchange reaction on the benzylic site of various compounds in the presence of D₂O and a small amount of hydrogen gas. nih.govcapes.gov.br The use of a Pd/C-ethylenediamine complex [Pd/C(en)] as a catalyst can lead to efficient deuterium incorporation without causing hydrogenolysis. nih.govcapes.gov.br This approach provides a postsynthetic, D₂-gas-free method for deuterium labeling under mild and neutral conditions. nih.govcapes.gov.br
Microwave-assisted deuterium exchange reactions have also emerged as a rapid and highly isotope-efficient method for preparing deuterated compounds. researchgate.net This technique has been successfully applied to the deuteration of ketones using D₂O/CF₃COOD, achieving high levels of deuterium incorporation in short reaction times. researchgate.net While direct application to diamine synthesis requires further investigation, the principle of using microwave energy to accelerate H-D exchange holds promise for the efficient production of this compound.
Kinetic studies of hydrogen-deuterium exchange reactions catalyzed by proline derivatives in aqueous solutions have provided valuable insights into structure-activity relationships, which are crucial for rational catalyst design. nih.govmit.edu Understanding these mechanisms can lead to the development of more efficient and selective catalysts for the synthesis of deuterated compounds like this compound.
Targeted Synthesis of Specific Isotopic Regiomers
These targeted syntheses allow for the creation of specific isotopologues, which are crucial for detailed mechanistic studies and as internal standards in quantitative analysis.
This compound as a Crucial Synthetic Precursor
This compound is a versatile precursor for a wide range of isotopically labeled compounds. scbt.comchemicalbook.compharmaffiliates.com Its bifunctional nature, with two primary amine groups, allows for straightforward derivatization and incorporation into more complex molecular architectures. wikipedia.org
Derivatization Pathways to Labeled Functional Compounds
The amino groups of this compound can be readily functionalized to introduce various chemical moieties, leading to a diverse array of labeled compounds. chemicalbook.compharmaffiliates.com For example, it can be used to produce derivatives containing different functional groups for use as chemical reagents. chemicalbook.compharmaffiliates.com The synthesis of N-Boc protected this compound provides a valuable intermediate for further chemical transformations. clearsynth.com
Synthesis of Deuterated Ligands for Coordination Chemistry
In coordination chemistry, ethylenediamine is a well-known bidentate chelating ligand. wikipedia.org this compound can be used to synthesize deuterated ligands, which are instrumental in studying the mechanisms of metal-catalyzed reactions and the properties of coordination complexes. For instance, a series of deuterium-labeled N2Py2-D4 ligands have been synthesized for the creation of more robust non-heme iron oxidation catalysts. acs.org The deuteration of these ligands led to increased conversions and yields in catalytic epoxidation reactions. acs.org
The synthesis of these deuterated ligands often involves the alkylation of an appropriate alkylamine backbone with deuterated chloromethylpyridine compounds. acs.org The resulting labeled ligands can then be complexed with various metal ions to form catalysts with enhanced stability and activity. acs.org
Formation of Deuterated Building Blocks for Complex Molecules
This compound serves as a fundamental deuterated building block for the synthesis of more complex molecules. osti.gov Its incorporation into larger structures allows for isotopic labeling at specific sites, which is crucial for tracing metabolic pathways and understanding reaction mechanisms. The synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine is a prime example of creating a protected, deuterated building block that can be used in multi-step organic synthesis. osti.gov This synthon provides a stable and reactive component for constructing intricate labeled molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. For this compound, various NMR methods offer unique insights into the consequences of isotopic substitution.
Deuterium NMR (²H NMR) for Site-Specific Information
Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei, offering site-specific information about the deuterated positions within a molecule. In this compound, the CD₂ groups give rise to a characteristic signal in the ²H NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms. Furthermore, the quadrupolar nature of the deuterium nucleus makes ²H NMR sensitive to molecular motion and ordering. Changes in the linewidth and relaxation times of the ²H NMR signal can be used to study the dynamics of the ethylene (B1197577) backbone.
Proton NMR (¹H NMR) in the Presence of Deuteration
In the ¹H NMR spectrum of this compound, the primary signals observed are from the amine (NH₂) protons. The absence of signals from the ethylene backbone confirms the successful deuteration at these positions. The chemical shift of the NH₂ protons can be influenced by solvent and temperature. In some cases, coupling between the amine protons and the deuterium atoms on the adjacent carbons (²JHD) might be observable as a small splitting or broadening of the NH₂ signal, providing further structural information. The integration of the NH₂ signal relative to a known standard can be used to determine the concentration of the amine groups.
Carbon-13 NMR (¹³C NMR) and Isotopic Shifts
The ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton. The signal corresponding to the deuterated carbons (CD₂) will exhibit a characteristic multiplet pattern due to coupling with the deuterium atoms (¹JCD). This coupling constant can provide valuable information about the hybridization and bonding of the carbon atoms. A notable phenomenon is the isotopic shift, where the ¹³C chemical shift of the deuterated carbon is slightly different from that of its protonated counterpart in ethylenediamine. researchgate.net This "β-isotope effect" arises from the different vibrational properties of the C-D bond compared to the C-H bond and can provide insights into the electronic structure of the molecule. nih.govacs.org
| Nucleus | Typical Chemical Shift (ppm) | Coupling Constant (Hz) | Notes |
| ²H | Varies with solvent | - | Provides direct information on deuterated sites. |
| ¹H | Varies with solvent | - | Primarily shows signals for NH₂ protons. |
| ¹³C | ~40 ppm | ¹JCD ~20-25 Hz | Shows a multiplet for the CD₂ carbons due to deuterium coupling. |
Vibrational Spectroscopy for Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies, offering a powerful tool for spectral assignment and understanding molecular dynamics.
Infrared (IR) Spectroscopy and Deuterium-Induced Band Shifts
In the IR spectrum of this compound, the most significant changes compared to its non-deuterated counterpart are observed in the regions associated with C-H vibrations. The C-H stretching vibrations, typically found around 2800-3000 cm⁻¹, are replaced by C-D stretching vibrations at lower frequencies, generally in the 2000-2200 cm⁻¹ region. This shift to lower wavenumbers is a direct consequence of the increased reduced mass of the C-D bond. ajchem-a.com Similarly, C-H bending and rocking vibrations are also shifted to lower frequencies upon deuteration. cdnsciencepub.com The N-H stretching and bending vibrations of the amine groups, however, are less affected, although minor shifts can occur due to changes in coupling with the deuterated methylene (B1212753) groups. cdnsciencepub.comaip.orgaip.org These predictable isotopic shifts are invaluable for assigning specific vibrational modes within the molecule. capes.gov.brnih.gov
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. capes.gov.br The technique is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. In this compound, the C-C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. capes.gov.br Similar to IR spectroscopy, the C-D vibrations in the Raman spectrum appear at lower frequencies compared to the C-H vibrations in ethylenediamine. cdnsciencepub.com The analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, providing a detailed picture of its conformational properties and intermolecular interactions. capes.gov.brscilit.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Ethylenediamine | Expected Wavenumber Range (cm⁻¹) in this compound |
| C-H Stretch | 2800-3000 | - |
| C-D Stretch | - | 2000-2200 |
| N-H Stretch | 3200-3400 | 3200-3400 |
| CH₂ Scissoring | ~1460 | - |
| CD₂ Scissoring | - | ~1050 |
| C-C Stretch | ~1000 | ~950 |
Advanced Techniques: Reflection Absorption Infrared (RAIR) Spectroscopy
Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive surface analysis technique used to study the vibrational modes of molecules adsorbed on reflective metal surfaces. cam.ac.uk This method provides detailed information about the chemical nature, orientation, and bonding of adsorbates. cam.ac.ukdntb.gov.ua The technique operates on the surface selection rule, which dictates that only molecular vibrations with a dynamic dipole moment perpendicular to the metal surface are observable in the RAIR spectrum. cam.ac.uk This principle makes RAIRS an ideal tool for determining the bonding geometries of molecules on catalyst surfaces. cam.ac.uk
While specific RAIRS studies focused exclusively on this compound are not widely detailed, the application of the technique to analogous deuterated molecules provides significant insight into its potential. For instance, studies on the adsorption of d4-ethylene (C₂D₄) on a Palladium (Pd(111)) surface demonstrate the power of this approach. uwm.edu In these experiments, distinct vibrational frequencies are observed for the deuterated molecule compared to its non-deuterated counterpart. The isotopic substitution leads to a predictable shift in vibrational frequencies to lower wavenumbers due to the increased mass of deuterium. uwm.edu This effect is critical for the unambiguous assignment of complex vibrational spectra. uwm.eduispc-conference.org For example, a vibrational mode observed at 933 cm⁻¹ for ethylene on a hydrogen-covered Pd(111) surface was found to shift to 704 cm⁻¹ when d4-ethylene was used, confirming the assignment of that feature. uwm.edu
The use of deuteration, as shown in studies using related vibrational spectroscopy techniques like Sum Frequency Generation (SFG) and Attenuated Total Reflection Fourier-transform Infrared Spectroscopy (ATR-FTIR), helps to isolate and identify specific vibrational modes, such as N-D stretches, which are shifted away from the often-congested O-H and N-H stretching regions (3000-3600 cm⁻¹). ispc-conference.orgresearchgate.netresearchgate.net Therefore, applying RAIRS to this compound would allow for precise characterization of its adsorption behavior, the orientation of the N-D bonds relative to the surface, and the nature of its interaction with the substrate.
Table 1: Example of Vibrational Frequency Shifts in RAIRS due to Deuteration (C₂H₄ vs. C₂D₄ on Pd(111)) This table illustrates the principle of isotopic shifts in RAIRS using ethylene as an analogue.
| Vibrational Mode | C₂H₄ Wavenumber (cm⁻¹) | C₂D₄ Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Adsorbed Species Feature | 933 | 704 | uwm.edu |
| Di-σ-bonded Species | 1100 | 903 | uwm.edu |
Mass Spectrometry (MS) in Isotopic Purity and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. It is employed to confirm the successful incorporation of deuterium, determine the level of isotopic enrichment (isotopic purity), and elucidate the fragmentation pathways of the molecule. almacgroup.comnih.gov High-resolution mass spectrometry (HRMS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), offers the mass accuracy and resolution required to distinguish between the unlabeled compound and its various deuterated isotopologues. almacgroup.com
The determination of isotopic purity is a critical step following the synthesis of a labeled compound. almacgroup.com The process involves analyzing the sample by LC-MS or GC-MS to separate the compound of interest from any impurities. almacgroup.com By generating an Extracted Ion Chromatogram (EIC) for the molecular ion of the unlabeled compound (M) and each of its deuterated forms (e.g., M+1, M+2, M+3, M+4), the relative abundance of each species can be accurately measured. almacgroup.com The integration of the peak areas for each EIC allows for the calculation of the isotopic distribution and provides a quantitative measure of isotopic enrichment. almacgroup.com For this compound, a high isotopic purity is indicated by the dominant signal at M+4 compared to the signals for lower-mass isotopologues. sigmaaldrich.comsigmaaldrich.com
Isotope Dilution Mass Spectrometry (IDMS) for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative method that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision. epa.gov this compound is an ideal internal standard for the quantification of its unlabeled analogue, ethylenediamine. The fundamental principle of IDMS involves adding a precisely known quantity of the labeled standard (this compound) to a sample containing the unlabeled analyte (ethylenediamine) before sample preparation and analysis. epa.gov
Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during extraction, handling, and ionization, thus perfectly compensating for matrix effects and variability in the analytical procedure. epa.govnih.gov During GC-MS or LC-MS analysis, the mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. epa.gov Quantification is then performed by measuring the ratio of the signal response of the native analyte to that of the labeled standard. epa.govnih.gov This ratiometric approach ensures that the measurement is independent of sample recovery, leading to highly reliable and accurate results. This technique is widely applied, for example, in the determination of pesticide residues in complex matrices where deuterated standards, such as Imidacloprid-D4, are used to ensure accurate quantification. nih.gov
Analysis of Deuterated Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to fragment molecular ions to generate a characteristic spectrum of product ions, which provides structural information. Comparing the fragmentation patterns of a deuterated compound with its unlabeled counterpart is a powerful strategy for elucidating these fragmentation mechanisms. nih.govmdpi.com The deuterium atoms in this compound serve as stable isotopic labels, allowing researchers to trace the fate of the carbon backbone during fragmentation.
When this compound is subjected to fragmentation by techniques such as Collision-Induced Dissociation (CID), the resulting fragment ions will exhibit a mass shift if they retain one or more deuterium atoms. For example, a fragment that includes the entire deuterated ethylene core (-CD₂-CD₂-) will be 4 mass units heavier than the same fragment from unlabeled ethylenediamine. Conversely, a fragment resulting from a loss that does not involve the deuterated core will show the same mass loss from both the labeled and unlabeled precursor ions.
This approach has been successfully used to determine reaction mechanisms and fragmentation channels for various molecules. In one study, a ruthenium complex containing this compound was analyzed by ESI-MS, which allowed researchers to confirm that electrochemical oxidation occurred on the ethylenediamine ligand. oup.com In another, the fragmentation of deuterated dinucleotides was studied to differentiate between various fragmentation channels based on which protons (labile or non-labile) were involved. nih.gov By observing which fragments retain the deuterium label, a detailed map of bond cleavages can be constructed, providing fundamental insights into the molecule's gas-phase ion chemistry.
Table 2: Hypothetical Fragmentation Comparison for Ethylenediamine vs. This compound This table illustrates how deuterium labeling aids in interpreting mass spectra based on common amine fragmentation pathways (e.g., alpha-cleavage).
| Precursor Ion | Precursor Mass (m/z) | Fragmentation Pathway | Fragment Ion | Fragment Mass (m/z) | Mass Shift (Da) | Interpretation |
| [H₂NCH₂CH₂NH₂]+• | 60 | α-cleavage (loss of •CH₂NH₂) | [CH₂NH₂]+ | 30 | N/A | Fragment contains one C and one N atom. |
| [H₂NCD₂CD₂NH₂]+• | 64 | α-cleavage (loss of •CD₂NH₂) | [CD₂NH₂]+ | 32 | +2 | Fragment retains a deuterated methylene group. |
| [H₂NCH₂CH₂NH₂]+• | 60 | Loss of ammonia (B1221849) (NH₃) | [C₂H₅N]+• | 43 | N/A | Rearrangement followed by loss of NH₃. |
| [H₂NCD₂CD₂NH₂]+• | 64 | Loss of ammonia (NH₃) | [C₂D₄HN]+• | 47 | +4 | Fragment retains the full deuterated carbon backbone. |
Synthesis and Manufacturing of Ethylene D4 Diamine
The synthesis of Ethylene-d4-diamine involves the introduction of deuterium (B1214612) atoms into the ethylene (B1197577) diamine scaffold. Several synthetic routes can be employed, often starting from commercially available deuterated precursors.
One reported method involves a three-step synthesis starting from ethylene oxide-d4, achieving a combined yield in the range of 68-76%. osti.gov Another approach utilizes 1,2-dibromoethane-d4 (B144223) as the starting material, resulting in this compound in a two-step process with a combined yield of 61-65%. osti.gov The synthesis of a mono-protected version, N¹-tritylethane-1,1,2,2-d4-1,2-diamine, has also been developed, providing a valuable synthon for further chemical modifications. osti.gov
The choice of synthetic pathway often depends on the desired isotopic purity, scale of production, and the availability of starting materials. Isotopic purity is a critical parameter, with commercially available this compound typically having a deuterium atom percentage of 98%. sigmaaldrich.com
Mechanistic Investigations Through Deuterium Isotope Effects
Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
Kinetic isotope effects are quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). youtube.com Depending on which bonds are isotopically substituted relative to the reaction center, KIEs are classified as primary or secondary, each providing distinct mechanistic information. princeton.edu
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of a reaction. libretexts.org The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a "normal" primary KIE where kH/kD > 1. youtube.com The magnitude of this effect is significant, often in the range of 2 to 8 at room temperature, and is a definitive indicator that C-H/C-D bond breaking is part of the rate-limiting step. libretexts.orgwikipedia.org
For Ethylene-d4-diamine, a significant primary KIE would be expected in reactions where a C-H bond on the ethylene (B1197577) backbone is broken during the rate-determining step. For example, in an oxidation or elimination reaction that involves abstracting a hydrogen atom from the carbon skeleton, substituting the reactant with this compound would result in a markedly slower reaction rate. The observation of a kH/kD value significantly greater than 1 would provide strong evidence for such a mechanism. epfl.ch Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-limiting step. youtube.com
Table 1: Representative Primary Kinetic Isotope Effects in C-H Bond Activation
| Reaction Type | Substrate(s) | kH/kD | Mechanistic Implication |
|---|---|---|---|
| E2 Elimination | Alkyl Halide + Base | ~7 | C-H bond cleavage is part of the rate-determining step. libretexts.org |
| Bromination of Acetone | Acetone + Br2 | 7 | Rate-determining step is the tautomerization involving C-H bond breaking. libretexts.org |
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution occurs at a position not directly involved in bond making or breaking in the rate-determining step. researchgate.net These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.7 to 1.5. princeton.eduresearchgate.net Despite their smaller magnitude, SKIEs are highly informative for probing the structure of the transition state (TS). acs.org
SKIEs are often categorized by their proximity to the reaction center (α, β, etc.). An α-secondary KIE, for instance, occurs when deuterium (B1214612) is substituted on the carbon atom undergoing a change in hybridization.
Normal SKIE (kH/kD > 1): Typically observed when the hybridization at a carbon center changes from sp3 to sp2 in the transition state. The out-of-plane bending vibrations of the C-H bond are less restricted in the sp2-like TS, leading to a smaller difference in zero-point energy between the C-H and C-D bonds compared to the ground state.
Inverse SKIE (kH/kD < 1): Often occurs when hybridization changes from sp2 to sp3. The C-H bond becomes more sterically crowded in the sp3-like TS, increasing the vibrational frequency and the zero-point energy difference, which favors the heavier isotope. wikipedia.org
In the context of this compound, if it were used as a ligand in a metal complex undergoing a substitution reaction, the deuterium atoms are not directly cleaved. However, changes in the coordination or conformation of the ligand in the transition state can be probed. For example, in an S_N2 reaction where a nucleophile attacks a methyl group, deuteration of the methyl group (CH3 vs CD3) can reveal the "looseness" or "tightness" of the transition state. acs.org An increase in the SKIE often correlates with a looser transition structure. acs.org Similarly, if this compound is part of a larger molecule undergoing nucleophilic substitution, the kH/kD ratio can provide detailed information about the charge development and geometry of the transition state. cdnsciencepub.com
Table 2: Examples of Secondary Kinetic Isotope Effects in Mechanistic Analysis
| Reaction Type | Isotopic Substitution | kH/kD | Mechanistic Insight |
|---|---|---|---|
| S_N2 Reaction | X- + CH3X / CD3X | > 1 (Normal) | Indicates a loose transition state with elongated C-X bonds. acs.org |
| S_N2' Reaction | Zirconium imido complex + Allylic ether | 0.88 ± 0.01 (Inverse) | Consistent with a concerted, asynchronous transition state rather than a direct substitution. snnu.edu.cn |
Solvent isotope effects (SIEs) are observed when a reaction is performed in a deuterated solvent, such as deuterium oxide (D2O), instead of the corresponding protiated solvent (H2O). nih.gov These effects can be complex to interpret because all exchangeable protons in the solvent, reactants, and catalyst are replaced with deuterium. nih.gov However, they are invaluable for studying reactions involving proton transfer, especially those where the proton originates from the solvent or an exchangeable site on the substrate, like the amine groups of this compound. diva-portal.org
The interpretation of SIEs often involves considering both primary effects (from the transfer of a proton/deuteron) and secondary effects (from changes in solvation and hydrogen bonding). nih.gov For a reaction catalyzed by a tertiary amine, the solvent isotope effect for reactions utilizing the amine as a nucleophile gives ratios of kH2O/kD2O close to 1.0, whereas reactions involving carboxylate ions as nucleophiles show ratios around 1.8. osti.gov In enzyme-catalyzed reactions involving amines, measuring substrate isotope effects in combination with solvent isotope effects can help dissect complex mechanisms. For example, a decrease in the primary KIE when moving from H2O to D2O can suggest a stepwise mechanism where deprotonation precedes the main chemical transformation. nih.gov
For a reaction involving this compound, conducting the experiment in both H2O and D2O could help elucidate the role of protons from the solvent versus those from the substrate's amine groups, providing a more complete picture of the proton transfer network in the transition state. mdpi.com
Deuterium Labeling for Tracing Reaction Pathways
Beyond measuring rate changes, deuterium labeling is a fundamental technique for tracing the fate of atoms throughout a reaction sequence. acs.org By incorporating deuterium at specific positions, as in this compound, chemists can follow the movement and rearrangement of these labeled atoms using techniques like NMR spectroscopy or mass spectrometry. unam.mx This allows for the direct mapping of reaction pathways and the validation or refutation of proposed mechanistic intermediates. marquette.eduresearchgate.net
In organometallic chemistry, deuterated olefins like ethylene-d4 (B1596295) are frequently used to probe catalytic cycles. snnu.edu.cn The principles are directly applicable to reactions involving this compound as a reactant or ligand. For instance, in a study of ethylene tetramerization, experiments using a mixture of ethylene and ethylene-d4 helped to distinguish between different proposed mechanisms. amazonaws.com The distribution of deuterium in the products (isotopomer distribution) could only be explained by a metallacyclic mechanism, ruling out a Cossee-type linear chain growth. amazonaws.com
Similarly, in a rhodium-catalyzed reaction, the use of ethylene-d4 allowed for the determination of KIEs for different steps in the catalytic cycle. snnu.edu.cn An inverse secondary KIE (kH/kD = 0.82 ± 0.05) was found for the formation of a π-complex, while a primary KIE (kH/kD = 1.49 ± 0.08) was associated with a C-H insertion step. This detailed information helps to build a precise model of the reaction intermediates and transition states. snnu.edu.cn Using this compound in similar catalytic systems could clarify whether the diamine ligand remains intact or participates in hydrogen transfer or rearrangement processes.
Table 3: Use of Ethylene-d4 in Tracing Organometallic Reaction Pathways
| Catalytic System | Reaction | KIE (kH/kD) | Finding |
|---|---|---|---|
| Rhodium(I) complex | Ethylene C-H Insertion | 1.49 ± 0.08 (Primary) | C-H bond activation is an early transition state. snnu.edu.cn |
| Rhodium(I) complex | Formation of π-complex | 0.82 ± 0.05 (Secondary, Inverse) | Consistent with the formation of a stable π-alkene intermediate. snnu.edu.cn |
Deuterium labeling is a powerful method to distinguish between intramolecular (within the same molecule) and intermolecular (between different molecules) processes. fu-berlin.de For example, if a proton transfer is proposed, a crossover experiment can be designed. In such an experiment, a mixture of a deuterated species (like this compound) and a non-deuterated reaction partner is used.
If the reaction is strictly intramolecular, the deuterium atoms will remain within the molecules that originally contained them. However, if the process is intermolecular, deuterium atoms may be transferred to the initially non-deuterated molecules, leading to a "scrambling" of isotopes that can be detected in the products. snnu.edu.cn Dynamic NMR spectroscopy is a particularly effective tool for studying such exchange processes, allowing for the determination of rate constants for both intramolecular and intermolecular transfer reactions. fu-berlin.de Such experiments are crucial for understanding mechanisms in catalysis, proton-coupled electron transfer, and enzymatic reactions where multiple molecules or sites may be involved. tdx.cat
Isotopic Effects on Reaction Kinetics and Thermodynamics
The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like this compound (1,1,2,2-tetradeuterioethane-1,2-diamine) provides a powerful tool for elucidating reaction mechanisms. This isotopic labeling can lead to observable changes in reaction rates and equilibrium positions, known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), respectively. These effects arise primarily from the difference in mass between protium (B1232500) (¹H) and deuterium (²H), which influences the zero-point vibrational energies of bonds. The C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it.
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect is a measure of how much the rate of a reaction is slowed by isotopic substitution at a particular position. It is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).
A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.net A secondary KIE (usually smaller, kH/kD ≈ 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction, for instance, through changes in hybridization (sp² to sp³ or vice versa). slideshare.netscribd.com
Research on organometallic complexes has utilized ethylene-d4 to probe reaction mechanisms. For instance, in the thermolysis of an iridium cyclohexyl hydride in the presence of ethylene, a primary KIE of kH/kD = 1.49 was determined for the C-H insertion product. snnu.edu.cn Concurrently, a secondary KIE of kH/kD = 0.82 was found for the formation of a π-ethylene complex, indicating a change in the bonding environment of the ethylene carbons. snnu.edu.cn Similarly, studies on the electrophilic bromination of ethylene versus ethylene-d4 in different solvents revealed inverse secondary KIEs (kH/kD < 1), suggesting a transition state with a more constrained structure than the reactants. researcher.life
| Reaction | Isotopologue | kH/kD | Type of KIE | Reference |
|---|---|---|---|---|
| C-H Insertion with Iridium Complex | Ethylene/Ethylene-d4 | 1.49 ± 0.08 | Primary | snnu.edu.cn |
| π-Complex Formation with Iridium Complex | Ethylene/Ethylene-d4 | 0.82 ± 0.05 | Secondary (Inverse) | snnu.edu.cn |
| Electrophilic Bromination in Methanol | Ethylene/Ethylene-d4 | 0.664 ± 0.050 | Secondary (Inverse) | researcher.life |
| Electrophilic Bromination in Dichloroethane | Ethylene/Ethylene-d4 | 0.572 ± 0.048 | Secondary (Inverse) | researcher.life |
Thermodynamic Isotope Effects (EIEs):
Equilibrium or thermodynamic isotope effects reflect the impact of isotopic substitution on the equilibrium constant of a reaction. The EIE is the ratio of the equilibrium constant for the reaction with the light isotope (KH) to that with the heavy isotope (KD). EIEs arise from differences in the vibrational energy states of the reactants and products.
While specific thermodynamic data tables for this compound are not abundant in the reviewed literature, the principles of EIEs are well-established. For instance, an observed equilibrium deuterium isotope effect was crucial in confirming that a post-proton-coupled electron transfer (PCET) equilibrium was the key factor in determining product ratios in reactions involving hydroquinones and a ruthenium complex. researcher.life
| Reaction | Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|---|
| K⁺ + Ethylenediamine (B42938) = (K • Ethylenediamine)⁺ | ΔrH° | 108 | kJ/mol | HPMS | nist.gov |
| K⁺ + Ethylenediamine = (K • Ethylenediamine)⁺ | ΔrS° | 93.3 | J/molK | HPMS | nist.gov |
| (K • C₂H₈N₂)⁺ + C₂H₈N₂ = (K • 2C₂H₈N₂)⁺ | ΔrH° | 92.9 | kJ/mol | HPMS | nist.gov |
| (K • C₂H₈N₂)⁺ + C₂H₈N₂ = (K • 2C₂H₈N₂)⁺ | ΔrS° | 134 | J/molK | HPMS | nist.gov |
Note: This table shows data for ethylenediamine to illustrate typical thermodynamic values for complexation reactions. HPMS refers to High-Pressure Mass Spectrometry.
The study of isotope effects in reactions involving this compound and related deuterated molecules remains a cornerstone of mechanistic chemistry, providing detailed insights into transition states and reaction pathways that would be difficult to obtain through other methods. acs.org
Coordination Chemistry of Ethylene D4 Diamine: Ligand Properties and Complex Formation
Ethylene-d4-diamine as a Bidentate and Chelating Ligand
This compound (D₂NCD₂CD₂ND₂) is a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms. doubtnut.comtardigrade.inyoutube.com This ability to form two coordinate bonds makes it a chelating agent, resulting in the formation of a stable five-membered ring with the metal ion. scribd.commathabhangacollege.ac.inlibretexts.orglibretexts.orgwikipedia.org This ring structure is a defining feature of its coordination chemistry. The IUPAC name for this compound is 1,1,2,2-tetradeuterioethane-1,2-diamine. lgcstandards.comnih.gov
The reaction of this compound with metal ions leads to the formation of deuterated metal-diamine complexes. These complexes are synthesized through various methods, often involving the reaction of a metal salt with the deuterated ligand in a suitable solvent. ajol.infohspublishing.orgnih.gov For instance, complexes of transition metals like cobalt, nickel, copper, and zinc with Schiff bases derived from ethylenediamine (B42938) have been prepared and characterized. ajol.infohspublishing.orgnih.goviau.irresearchgate.net The resulting complexes can exhibit different geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. ajol.inforesearchgate.net
The formation of these deuterated complexes can be represented by the general equation: Mⁿ⁺ + x(D₂NCD₂CD₂ND₂) ⇌ [M(D₂NCD₂CD₂ND₂)ₓ]ⁿ⁺
The physical and chemical properties of this compound are provided in the table below.
| Property | Value |
| Isotopic Purity | 98 atom % D sigmaaldrich.comsigmaaldrich.com |
| Assay | 98% (CP) sigmaaldrich.comsigmaaldrich.com |
| Form | Liquid sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.455 (lit.) sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 118 °C (lit.) sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 9 °C (lit.) sigmaaldrich.comsigmaaldrich.com |
| Density | 1.022 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| InChI | 1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 sigmaaldrich.comsigmaaldrich.com |
The formation of a chelate ring by this compound significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. mathabhangacollege.ac.inlibretexts.orglibretexts.orgwikipedia.org This increased stability is primarily due to a favorable entropy change during complex formation. libretexts.orgwikipedia.org When a bidentate ligand like this compound replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive entropy change and a more favorable (more negative) Gibbs free energy of formation. libretexts.orgwikipedia.org
The stability of these deuterated complexes is also influenced by factors such as the nature of the metal ion (charge density and size) and the presence of other ligands. aakash.ac.inuou.ac.ingcnayanangal.com For instance, for a given ligand, the stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. aakash.ac.in The stability constants of metal complexes with ethylenediamine are significantly higher than those with comparable monodentate ligands like ammonia (B1221849), highlighting the chelate effect. libretexts.orgaakash.ac.ingcnayanangal.com
A comparison of stability constants for Ni(II) complexes illustrates this effect:
[Ni(NH₃)₆]²⁺: K_f = 6.1 x 10⁸ gcnayanangal.com
[Ni(en)₃]²⁺: K_f = 4.6 x 10¹⁸ gcnayanangal.com
This nearly 10-order-of-magnitude difference in stability underscores the thermodynamic advantage of chelation. libretexts.org
Stereochemical Aspects of Deuterated Diamine Complexes
The coordination of this compound to a metal center introduces specific stereochemical features, including the potential for various types of isomerism.
Complexes containing this compound can exhibit geometrical and optical isomerism. careerendeavour.comscribd.comshivajichk.ac.inslideshare.net
Geometrical Isomerism: In octahedral complexes of the type [M(en)₂X₂], where 'en' represents this compound and 'X' is a monodentate ligand, cis and trans isomers can exist. careerendeavour.comscribd.com The cis isomer has the two 'X' ligands in adjacent positions, while in the trans isomer, they are in opposite positions. careerendeavour.com
Optical Isomerism: Cis isomers of [M(en)₂X₂] complexes are chiral and can exist as a pair of non-superimposable mirror images (enantiomers), designated as Δ and Λ. careerendeavour.comcollegedunia.comyoutube.com The trans isomer, however, typically possesses a plane of symmetry and is therefore achiral. collegedunia.com Octahedral complexes of the type [M(en)₃]³⁺ are also chiral and exist as enantiomeric pairs. careerendeavour.comscribd.com
When a chiral ligand is used, or when a chiral environment is created, the formation of one stereoisomer of a metal complex can be favored over another. This process is known as chiral induction or stereoselective complexation. researchgate.netiastate.eduacs.org The use of chiral diamine ligands, such as derivatives of this compound, can lead to the preferential formation of a specific diastereomer of a metal complex. The degree of stereoselectivity can be influenced by steric interactions and non-covalent interactions between the ligands. acs.org For example, the choice of a chiral diamine can influence the diastereomeric excess in the formation of self-assembled Fe₄L₆ cages. acs.org
Electronic Structure and Bonding in Deuterated Coordination Compounds
The electronic structure and bonding in deuterated coordination compounds are fundamental to understanding their properties. The bonding in these complexes can be described using models such as ligand field theory and molecular orbital theory.
The nitrogen atoms of this compound donate their lone pairs of electrons to the metal center, forming sigma (σ) bonds. wikipedia.org In some cases, particularly with transition metals in lower oxidation states, there can also be pi (π) back-bonding from the metal d-orbitals to the ligand's antibonding orbitals. The nature of these interactions influences the electronic spectra and magnetic properties of the complexes. nsf.govmdpi.comacs.org
For example, in a Ti(II) complex with a related diamine ligand, the d-orbitals are split in energy due to the ligand field. acs.org The ground electronic state and the energies of excited states can be determined through spectroscopic techniques and computational studies, providing insight into the metal-ligand bonding. acs.org The electronic structure of these complexes can be affected by deuteration, which can influence vibrational modes and, consequently, non-radiative decay pathways in luminescent complexes. nsf.gov
Catalytic Applications Involving Ethylene D4 Diamine
Ethylene-d4-diamine, the deuterated analogue of ethylenediamine (B42938), serves as a valuable tool in the study and application of various catalytic processes. medchemexpress.comlgcstandards.comsigmaaldrich.comsimsonpharma.com Its unique isotopic composition allows for detailed mechanistic investigations and can influence the properties of catalysts and the outcomes of reactions.
Computational Chemistry and Theoretical Modeling of Ethylene D4 Diamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. northwestern.edu By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and predict a wide range of molecular characteristics, from bond lengths and angles to reactivity. northwestern.edu For Ethylene-d4-diamine, these calculations are particularly valuable for understanding how deuterium (B1214612) substitution influences its electronic environment and chemical behavior.
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions by locating reactants, transition states, and products along reaction pathways. mdpi.com This method is effective for studying complex chemical transformations, such as cycloadditions, dehydrogenation, and polymerizations involving molecules structurally related to this compound. psu.edupku.edu.cnmdpi.com
In the context of this compound, DFT can be employed to map out the potential energy surface for various reactions. For instance, in reactions where a C-D bond is broken, DFT is used to calculate the activation barriers. These calculations can elucidate the step-by-step mechanism, identify key intermediates, and determine the rate-determining step of a process. mdpi.comchemrxiv.org Studies on the dehydrogenation of ethylene (B1197577) on metal surfaces, for example, have used DFT to determine the binding energies of intermediates and the activation barriers for C-H bond activation. psu.edu A similar approach for this compound would reveal the energetic landscape for its reactions, providing a quantitative understanding of its reactivity compared to its non-deuterated counterpart, ethylenediamine (B42938).
Table 1: Representative Energetic Data from DFT Calculations for a Hypothetical Reaction Pathway This table illustrates the type of data obtained from DFT studies. Values are hypothetical for this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| 1 | Reactants (this compound + Reagent) | 0.0 | - |
| 2 | Transition State 1 (TS1) | +22.5 | 22.5 |
| 3 | Intermediate 1 (INT1) | -5.0 | - |
| 4 | Transition State 2 (TS2) | +15.0 | 20.0 |
| 5 | Products | -12.0 | - |
Prediction of Spectroscopic Parameters and Isotopic Shifts
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which is crucial for interpreting experimental spectra. For this compound, these calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
The substitution of hydrogen with deuterium leads to characteristic shifts in spectroscopic signals, known as isotopic shifts. In vibrational spectroscopy, the heavier mass of deuterium causes a predictable lowering of the C-D stretching and bending frequencies compared to the C-H frequencies in ethylenediamine. These shifts can be accurately calculated and are essential for assigning spectral peaks.
In NMR spectroscopy, H/D isotope effects can cause small but measurable changes in the chemical shifts of nearby nuclei. mdpi.com Theoretical predictions of these shifts help in the detailed structural elucidation of molecules and their hydrogen-bonded complexes in solution. mdpi.com By modeling the magnetic shielding tensors of the nuclei in this compound, quantum chemistry can provide a direct comparison with experimental NMR data.
Molecular Dynamics Simulations of Deuterated Diamine Interactions
While quantum chemistry focuses on the electronic structure of molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov MD simulations provide a detailed view of the dynamic behavior of systems, which is essential for understanding processes like solvation, intermolecular interactions, and the behavior of molecules in complex environments. researchgate.netnih.gov
For this compound, simulations can quantify the strength and dynamics of hydrogen bonds formed by the -ND2 groups compared to the -NH2 groups of ethylenediamine. This information is critical for understanding its solubility and behavior in aqueous solutions. The simulations track the positions of all atoms over time, allowing for the calculation of properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. nih.gov
Table 2: Illustrative Data from MD Simulation of Diamine Solvation in Water This table presents typical data derived from MD simulations. Values are illustrative.
| Property | Ethylenediamine (H2N-CH2-CH2-NH2) | This compound (H2N-CD2-CD2-NH2) |
| Average N···O(water) H-bonds per molecule | 3.8 | 3.9 |
| Average H-bond lifetime (picoseconds) | 1.5 | 1.6 |
| First Solvation Shell Radius (Å) | 3.5 | 3.5 |
| Diffusion Coefficient (10⁻⁵ cm²/s) | 1.2 | 1.15 |
Dynamic Behavior of Deuterated Ligands in Metal Complexes
Ethylenediamine is a common ligand in coordination chemistry, forming stable complexes with various metal ions. MD simulations are used to explore the dynamic behavior of this compound when it acts as a ligand. These simulations can reveal the flexibility of the chelate ring, the stability of the metal-ligand bonds, and the interactions of the complex with its surrounding environment. researchgate.net
Modeling of Isotope Effects and Reaction Energetics
Isotope effects, particularly kinetic isotope effects (KIEs), are a powerful tool for elucidating reaction mechanisms. nih.gov The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. Theoretical modeling is essential for interpreting experimental KIEs and connecting them to specific mechanistic steps. nih.gov
Computational models can calculate the vibrational frequencies of reactants and transition states for both the light (H) and heavy (D) isotopologues. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary origin of the primary KIE. In the transition state, if this bond is being broken, the vibrational mode corresponding to the bond stretch is lost, leading to a smaller difference in ZPVE between the isotopologues. This results in a lower activation energy for the hydrogen-containing reactant and a kH/kD ratio greater than 1.
Applications in Advanced Materials Science and Polymer Chemistry
Deuterated Polymers: Synthesis and Characterization
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in polymers leads to significant changes in their physical and chemical properties without altering their fundamental chemical structure. resolvemass.ca This isotopic labeling is a powerful technique, particularly for analytical purposes. resolvemass.ca The synthesis of deuterated polymers typically involves the use of deuterated monomers, as direct hydrogen-deuterium exchange in a pre-formed polymer is often inefficient. sine2020.eu
Ethylene-d4-diamine can be readily incorporated into various polymer backbones through polycondensation reactions, analogous to its non-deuterated counterpart. It is a key monomer for synthesizing deuterated variants of polyamides, polyurethanes, and polyimides.
For instance, in the synthesis of polyamides, this compound can be reacted with a diacid chloride. This low-temperature solution polycondensation is a common method for producing high molecular weight aromatic polyesteramides and other polyamides. researchgate.netncl.res.in The resulting polymer chain features the deuterated ethylene (B1197577) moiety as a repeating unit. Similarly, reacting this compound with a diisocyanate yields a deuterated polyurethane, where the diamine acts as a chain extender, introducing urea (B33335) linkages that can enhance mechanical properties through increased hydrogen bonding. researchgate.net
A notable example, while not using this compound directly, is the synthesis of fully deuterated polyimides for applications in Inertial Confinement Fusion experiments. tandfonline.comtandfonline.com In this work, deuterated monomers, including a deuterated diamine (p-phenylene diamine-d4), were used to create polyimide films with high transparency in specific infrared wavelength ranges, a property achieved by substituting C-H stretching bands with C-D bands. tandfonline.comtandfonline.com This process involves the formation of a poly(amic-acid) precursor which is then thermally treated to form the final polyimide film. tandfonline.com The principles of this synthesis are directly applicable to the use of this compound to create other specialized deuterated polyimides.
The synthesis of deuterated polymers requires specialized techniques to incorporate deuterium. Common methods include:
Hydrogen-Deuterium Exchange Reactions: Using solvents like deuterium oxide (D₂O) to exchange hydrogen atoms. resolvemass.ca
Deuterium Gas Addition: Direct use of deuterium gas during the polymerization process. resolvemass.ca
Catalytic Isotope Exchange: Employing catalysts to facilitate the H/D exchange. resolvemass.ca
For monomers like this compound, deuteration is typically achieved during the synthesis of the monomer itself, which is then used in polymerization. sine2020.eu
One of the primary motivations for synthesizing deuterated polymers is their use in neutron scattering experiments. sine2020.eu Neutrons interact with atomic nuclei, and the scattering cross-section varies significantly between isotopes of the same element. nih.gov Hydrogen (¹H) and deuterium (²H or D) have markedly different neutron scattering lengths, which allows for a technique known as "contrast variation". nih.govresearchgate.net By selectively deuterating parts of a polymer chain or one component in a polymer blend, researchers can "highlight" specific regions of interest. sine2020.eu
Small-Angle Neutron Scattering (SANS) is a powerful technique used to study the structure of polymers on a nanometer to micrometer scale. In a typical SANS experiment on a polymer blend, one polymer is fully deuterated while the other is not. This creates a high contrast, allowing for the precise determination of chain conformation, blend morphology, and phase behavior.
Time-resolved SANS studies have been used to investigate the dynamics of polymer systems, such as the exchange of copolymer chains between micelles. whiterose.ac.ukrsc.org In these studies, mixtures of hydrogenous and core-deuterated block copolymer nanoparticles are analyzed. The change in neutron scattering intensity over time provides information on the rate and extent of chain exchange between the nanoparticles. whiterose.ac.ukrsc.org The use of this compound to create deuterated polymer segments would enable similar detailed studies on the dynamics of polyamides, polyurethanes, and other relevant systems.
Neutron Spin Echo (NSE) spectroscopy is another technique that benefits from deuteration, allowing for the study of polymer dynamics over longer time scales by directly measuring the intermediate scattering function. nih.gov For example, by selectively deuterating the methyl groups in a polymer, researchers can isolate and study the self-motions of the main chain protons. nih.gov
Functional Materials Incorporating Deuterated Diamines
The unique properties of deuterated compounds extend their utility to the development of advanced functional materials where precise structural control and characterization are paramount.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. cd-bioparticles.net The choice of the organic linker is critical in determining the MOF's topology, pore size, and chemical environment. mdpi.com Diamines are often used as components of these organic linkers.
Incorporating deuterated diamine linkers, such as those derived from this compound, into MOF structures offers significant advantages for characterization. While direct synthesis of MOFs using this compound as the primary linker is not widely reported, the principles are well-established. For example, diamino-functionalized linkers are used to assemble MOFs with specific topologies. mdpi.com The synthesis often occurs under solvothermal conditions, where the metal salt and the organic linker self-assemble into the final crystalline framework. jove.com
The primary benefit of using deuterated linkers is for spectroscopic analysis, particularly solid-state Deuterium Nuclear Magnetic Resonance (²H NMR). mdpi.com This technique is exceptionally sensitive to molecular motion. By studying the NMR signals from the deuterated linkers, researchers can gain detailed insights into the rotational and vibrational dynamics of the organic components within the rigid framework. mdpi.com This information is crucial for understanding structure-function relationships in MOFs used for gas storage, separation, and catalysis.
Diamine-containing molecules are utilized in surface modification to impart specific functionalities to a material's surface. For example, ethylenediamine (B42938) units can be part of capping agents used to control the size and morphology of nanoparticles during synthesis. nih.gov They can also be used to functionalize surfaces for subsequent reactions, such as grafting polymers from the surface. nih.gov
Using this compound for surface modification provides a powerful label for advanced surface analysis techniques. Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Neutron Reflectometry can distinguish between the deuterated surface layer and the hydrogenous bulk material or subsequent layers. This allows for precise quantification of surface coverage, determination of the modified layer's thickness and density, and investigation of interfacial phenomena. For example, ToF-SIMS was used to confirm the successful surface modification of MOF nanoparticles. nih.gov The presence of a deuterated species would provide an unambiguous signal for the grafted molecule.
Influence of Deuteration on Material Properties at the Molecular Level
The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces subtle yet significant changes in material properties due to the difference in nuclear mass. This is known as the kinetic isotope effect. The C-D bond has a lower zero-point energy and vibrational frequency compared to the C-H bond, leading to a stronger and less reactive bond. resolvemass.ca These fundamental differences manifest in various macroscopic material properties.
The influence of deuteration on material properties includes:
Thermal Properties: Deuteration often leads to increased thermal stability and resistance to oxidative degradation. resolvemass.ca Studies on donor-acceptor conjugated polymers have shown that deuteration can increase the melting and crystallization temperatures. researchgate.netacs.org
Crystallinity and Morphology: The effect of deuteration on polymer crystallinity can be complex. In some conjugated polymers, main-chain deuteration has been found to reduce crystallinity. researchgate.net However, in other systems like poly(ε-caprolactone), deuteration leads to smaller crystal lattices and volumes. rsc.org These changes are attributed to alterations in intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are affected by the different vibrational dynamics of deuterated molecules. acs.org
Optical Properties: The change in vibrational frequencies upon deuteration can significantly impact optical properties. For example, replacing C-H bonds with C-D bonds can increase the transparency of polymers in certain regions of the infrared spectrum, which is critical for applications like specialized optical films. tandfonline.comtandfonline.com In luminescent materials, deuteration can reduce non-radiative decay processes, leading to enhanced optical performance. rsc.org
Lattice Structure: In the solid state, deuteration can cause lattice contraction, which generates internal chemical pressure. rsc.org This can influence various physical properties, including ferroelectric behavior and conductivity. rsc.org
The table below summarizes some of the observed effects of deuteration on polymer properties.
| Property | Influence of Deuteration | Scientific Rationale |
| Thermal Stability | Generally increased | Stronger C-D bond compared to C-H bond requires more energy to break. resolvemass.ca |
| Melting/Crystallization Temp. | Can be increased | Altered intermolecular forces and chain packing efficiency. researchgate.netacs.org |
| Crystallinity | Variable (increase or decrease) | Depends on the specific polymer and location of deuteration; affects crystal packing and ordering. researchgate.net |
| IR Transparency | Increased in C-H stretch region | C-D stretching vibrations occur at lower frequencies, shifting absorption out of the region. tandfonline.comtandfonline.com |
| Molecular Volume | Typically decreased | Shorter effective bond length of C-D due to lower zero-point energy. researchgate.netacs.org |
Research in Biochemical and Biomedical Sciences with Isotopic Tracing
Isotopic Tracing in Metabolic Pathways and Biological Systems
Isotopic tracing with stable isotopes like deuterium (B1214612) allows researchers to follow the metabolic fate of molecules within a biological system without the complications of radioactivity. tse-systems.comnih.gov This approach is fundamental to understanding the intricate network of biochemical reactions that constitute cellular metabolism.
Investigation of Biomolecule Structure and Dynamics using Deuteration
Deuteration is a key technique in structural biology, particularly in conjunction with neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Replacing hydrogen with deuterium in a biomolecule can simplify complex NMR spectra and allow for the determination of molecular structures and the study of their dynamics. nih.gov Perdeuteration, combined with back-substitution of exchangeable protons, dramatically reduces dipolar interactions, leading to sharper lines in NMR spectra. nih.gov While direct structural studies of biomolecules complexed with Ethylene-d4-diamine are not prominently featured in the literature, the general utility of deuterated small molecules in these investigations is well-established. For example, deuterated linkers have been used to study the dynamics of molecules grafted onto surfaces, providing insights into their mobility and interactions. researchgate.net
Pharmacokinetic and Metabolic Profiling of Deuterated Compounds
The introduction of deuterium into a drug molecule can significantly alter its pharmacokinetic and metabolic profile. medchemexpress.comchemsrc.com This has led to a growing interest in the development of "heavy drugs" with improved therapeutic properties.
Impact of Deuterium Substitution on Drug Metabolism
Table 1: General Effects of Deuterium Substitution on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Typical Effect of Deuteration | Rationale |
| Metabolic Clearance | Decreased | Stronger C-D bond slows enzymatic cleavage. researchgate.net |
| Half-life (t½) | Increased | Slower metabolism leads to longer persistence in the body. |
| Bioavailability | Increased | Reduced first-pass metabolism can lead to higher systemic concentrations. researchgate.net |
| Toxic Metabolites | Potentially Reduced | Blocking metabolic pathways can prevent the formation of harmful byproducts. |
This table presents generalized effects and the actual impact can vary significantly depending on the specific compound and the site of deuteration.
Analytical Methodologies for Deuterated Tracers
The detection and quantification of deuterated compounds in biological matrices are crucial for pharmacokinetic and metabolic studies. Mass spectrometry (MS) is the primary analytical technique used for this purpose. researchgate.net The mass difference between the deuterated tracer and its endogenous, non-deuterated counterpart allows for their distinct detection and quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate and identify metabolites. springernature.com For instance, a method for determining deuterated impurities in Ethylene-d4 (B1596295) has been developed using gas chromatography with a flame ionization detector. francis-press.com Furthermore, advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even track deuterated tracers at a subcellular level. nih.gov
Environmental Research: Fate, Degradation, and Remediation Studies
Environmental Fate and Transport of Deuterated Diamines
The environmental fate of deuterated diamines like Ethylene-d4-diamine is influenced by a combination of biological and physical processes. These processes determine the persistence, transport, and ultimate distribution of the compound in various environmental compartments.
Biodegradation Pathways and Mechanisms
While specific studies on the biodegradation of this compound are not extensively documented, the degradation of similar compounds provides insight into potential pathways. For instance, various bacterial strains have been shown to be highly effective at degrading crude oil, which contains a complex mixture of hydrocarbons. upb.ro Strains such as Pseudomonas aeruginosa have demonstrated significant crude oil biodegradation capabilities, suggesting that microbial communities possess the metabolic machinery to break down a wide range of organic compounds. upb.ro The degradation of amines can occur through processes like deamination, which is the removal of an amine group. nih.gov It is plausible that microorganisms capable of degrading non-deuterated ethylenediamine (B42938) could also metabolize this compound, although the kinetics might differ due to the isotopic substitution.
The process of biodegradation is influenced by several environmental factors. Studies on crude oil degradation have shown that factors such as inoculum size, salinity, and agitation (which affects dissolved oxygen) can significantly impact the rate and extent of biodegradation. upb.ro For example, the biodegradation degree of crude oil by P. aeruginosa was found to be positively correlated with the shake speed, indicating the importance of aerobic conditions for degradation. upb.ro
Adsorption and Mobility in Environmental Compartments
The movement of deuterated diamines through soil and water is largely governed by adsorption and desorption processes. The extent of adsorption is influenced by soil properties such as organic carbon content and pH. scialert.net Generally, adsorption is stronger in soils with higher organic carbon and lower pH. scialert.netresearchgate.net
Studies on the mobility of other organic compounds, such as the herbicide 2,4-D, have shown that adsorption tends to be moderate to low, but the adsorbed substance often remains bound to soil particles. scialert.net The mobility of a compound in soil can be assessed through desorption studies. scialert.net For instance, the adsorption coefficient (Kd) for 2,4-D was found to be higher in clay loam soil compared to clay soil, indicating stronger adsorption in the former. scialert.net
The mobility of contaminants is also affected by the soil's structure and the presence of stable organic matter fractions. mdpi.com The transport of substances in porous media like peat is complex, involving processes like diffusion into immobile pores and anion exclusion. nih.gov While chloride is often used as a conservative tracer, studies have shown it can undergo adsorption in peat at high concentrations. nih.gov This suggests that the transport of charged species like diamines could also be influenced by such interactions.
Oxidative Degradation Mechanisms in Environmental Contexts
Oxidative degradation is a key process in the transformation of organic compounds in the environment. This can occur through various mechanisms, including reactions with radical species.
Radical-Mediated Degradation Pathways
The degradation of amines can be initiated by radical species such as hydroxyl radicals (•OH). acs.org For amines, one proposed mechanism involves an initial one-electron abstraction from the nitrogen atom to form an aminium cation radical. nih.gov This can be followed by deprotonation at the α-carbon to form a neutral carbon radical, which can then lead to intermediates that result in deamination. nih.gov Alternatively, the aminium cation radical can react with other species, leading to different degradation products. nih.gov Thiyl radicals are also known to react with amines, potentially leading to racemization and other transformations. researchgate.net
Influence of Deuteration on Degradation Kinetics
The substitution of hydrogen with deuterium (B1214612) can significantly affect the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced in reactions where a C-H bond is broken. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. rsc.org
Studies on the deamination of cyclohexylamine (B46788) have shown a small but significant deuterium isotope effect, with the deuterated compound being deaminated at a slower rate than its non-deuterated counterpart. nih.gov Interestingly, this study also observed that deuteration at the α-position led to a metabolic switch, increasing the rate of N-hydroxylation. nih.gov For the reaction of hydroxyl radicals with methylamine, a kinetic isotope effect of 1.86 was observed for hydrogen/deuterium abstraction from the α-carbon. acs.org
This difference in reaction rates can lead to metabolic shunting, where the metabolic pattern of a compound is altered upon deuteration, resulting in different levels of metabolites compared to the non-deuterated version. nih.gov Research on the thermal degradation of amines has also indicated that the solvent environment can influence degradation rates. acs.org
Deuterated Diamines in Environmental Analytical Method Development
Deuterated compounds like this compound are invaluable in the development of sensitive and accurate analytical methods for environmental monitoring. They are frequently used as internal standards in quantitative analyses, particularly in mass spectrometry-based methods. epa.govnih.govresearchgate.net
Q & A
Q. How is Ethylene-d4-diamine synthesized and characterized in deuterated form?
this compound is synthesized via isotopic exchange or deuterium substitution during precursor synthesis. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and mass spectrometry (MS) to confirm deuteration efficiency and purity. Key parameters include isotopic enrichment (>98% deuterium) and absence of residual protiated solvents, which are verified using chromatographic methods (e.g., GC-MS) .
Q. What experimental considerations are critical when using this compound as a deuterated ligand in coordination chemistry?
Due to its chelating properties, researchers must account for isotopic effects on ligand binding kinetics and thermodynamic stability. Controlled experiments comparing this compound with its non-deuterated counterpart (ethylenediamine) are essential. Variables include pH, temperature, and solvent polarity, as deuteration alters hydrogen bonding and solvation dynamics .
Q. Why is isotopic labeling with this compound preferred in metabolic pathway studies?
Deuterated amines like this compound reduce metabolic degradation rates, enabling tracking of intermediates via LC-MS or isotope-ratio mass spectrometry. Researchers should validate labeling efficiency in cell cultures or in vivo models using stable isotope tracing protocols .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence reaction mechanisms in this compound-mediated catalysis?
DIEs can alter reaction rates and transition states in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, deuterated ligands may slow oxidative addition steps due to increased bond strength (C-D vs. C-H). Researchers should perform kinetic isotope effect (KIE) studies and density functional theory (DFT) simulations to quantify mechanistic impacts .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
Discrepancies in stability studies often arise from moisture exposure or light-induced degradation. Methodological solutions include:
Q. How can researchers optimize this compound-based probes for real-time imaging in biological systems?
Functionalization with fluorophores (e.g., dansyl chloride) or MRI-active tags (e.g., gadolinium complexes) requires balancing deuteration with probe solubility and target affinity. Validate specificity using knockout cell lines or competitive binding assays, and quantify signal-to-noise ratios in fluorescence microscopy or -MRI .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing isotopic distribution data in this compound experiments?
Use multivariate analysis (e.g., PCA) to cluster isotopic patterns in MS datasets. For small sample sizes, apply Student’s t-test with Bonferroni correction to compare deuterium incorporation rates across experimental groups .
Q. How should researchers design controls for this compound studies to ensure reproducibility?
- Include protiated ethylenediamine as a negative control for isotopic effects.
- Use internal standards (e.g., d9-t-BOC derivatives) in mass spectrometry to normalize signal drift .
- Document storage conditions and handling protocols to minimize batch-to-batch variability .
Literature and Data Validation
Q. What databases are most reliable for sourcing this compound-related literature in systematic reviews?
Prioritize PubMed, Web of Science, and specialized repositories like the Cochrane Library for peer-reviewed studies. Avoid non-academic platforms (e.g., ) due to unverified data .
Q. How can researchers address gaps in published this compound datasets?
Replicate key experiments (e.g., synthesis protocols) with explicit documentation of deviations. Share raw data (NMR spectra, chromatograms) in supplemental materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
